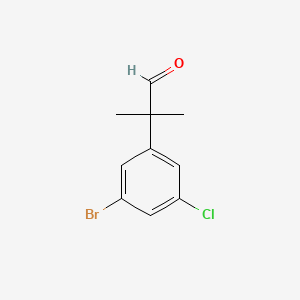
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal typically involves the bromination and chlorination of a benzene derivative, followed by the introduction of a methyl group and an aldehyde functional group. One common method involves the use of N-bromosuccinimide (NBS) for bromination and a suitable chlorinating agent for chlorination. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: NaOH in water or alcohol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanoic acid.
Reduction: 2-(3-Bromo-5-chlorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2-methylpropanal involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine: A compound with similar bromine and chlorine substitution on the benzene ring but with additional phenyl and triazine groups.
(3-Bromo-5-chlorophenyl)(morpholino)methanone: A compound with a similar bromine and chlorine substitution but with a morpholino group instead of the aldehyde.
Uniqueness
2-(3-Bromo-5-chlorophenyl)-2-methylpropanal is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group and an aldehyde functional group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrClO |
|---|---|
Poids moléculaire |
261.54 g/mol |
Nom IUPAC |
2-(3-bromo-5-chlorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10BrClO/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 |
Clé InChI |
CKNWNRYHFJAJBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C1=CC(=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















